3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is primarily targeted against M. tuberculosis . The target of this compound is DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of cell wall biosynthesis in M. tuberculosis . The disruption in cell wall biosynthesis results in the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The result of the action of this compound is the death of M. tuberculosis bacteria . By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis, leading to the loss of cell wall integrity and function . This results in the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Biologische Aktivität
The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a hybrid molecule that integrates the structural features of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound based on various research findings and case studies.
Molecular Characteristics
- Molecular Formula : C26H29N3O3S
- Molecular Weight : 464.60 g/mol
- LogP : 4.70 (indicating moderate lipophilicity)
Structural Features
The compound features a chromone backbone, which is associated with various biological activities, while the benzothiazole moiety enhances its interaction potential with biological targets. The morpholine substituent may contribute to its pharmacological profile by influencing solubility and receptor binding.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values lower than those of standard reference drugs.
Anticancer Properties
The compound has shown promising anticancer activity in various studies:
- A derivative with similar structural features was reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This was evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins in treated cancer cells.
Neuroprotective Effects
The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases:
- In animal models, it has been observed to enhance cognitive functions and reduce oxidative stress markers in the brain, suggesting a protective role against neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives:
Compound Name | Structure | Biological Activity | Key Features |
---|---|---|---|
3-(2-benzimidazolyl)-7-hydroxycoumarin | Chromone with benzimidazole | Antimicrobial | Water-soluble |
3-(benzothiazolyl)-7-hydroxychromone | Chromone with benzothiazole | Anticancer | Strong enzyme inhibitor |
7-hydroxycoumarin | Simple coumarin derivative | Anticoagulant | Commonly used in pharmaceuticals |
The unique combination of benzothiazole and morpholine in the target compound may enhance its pharmacological profile compared to other derivatives.
Study 1: Antitubercular Activity
A study synthesized several benzothiazole derivatives, including this compound, and evaluated their antitubercular activity. The results showed that these derivatives had better inhibition potency against M. tuberculosis compared to existing treatments, highlighting their potential as new therapeutic agents.
Study 2: Neuroprotective Mechanisms
In a neuropharmacological study, the compound was tested for its ability to cross the blood-brain barrier. Results indicated that it could effectively increase acetylcholine and serotonin levels in the hippocampus, suggesting a mechanism for its cognitive-enhancing effects .
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-14-9-11-26(12-10-14)13-17-19(27)8-7-16-22(28)21(15(2)29-23(16)17)24-25-18-5-3-4-6-20(18)30-24/h3-8,14,27H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTJYHVXSCCQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.